molecular formula C5H5NO3 B023646 5-Methylisoxazole-4-carboxylic acid CAS No. 42831-50-5

5-Methylisoxazole-4-carboxylic acid

Cat. No. B023646
CAS RN: 42831-50-5
M. Wt: 127.1 g/mol
InChI Key: VQBXUKGMJCPBMF-UHFFFAOYSA-N
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Patent
US04892963

Procedure details

Thionyl chloride (118 g) was added to 5-methylisoxazol-4-yl carboxylic acid (42 g) and stirred at room temperature as dimethylformamide (0.2 ml) was added. The solution was heated under reflux for 2 hours with stirring. Excess thionyl chloride was removed in vacuo at 50° C., then the residue was distilled through a 15 cm Vigreaux column at reduced pressure to give an oil, b.p. 32°-34° C./0.1 mm Hg.
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][C:6]1[O:10][N:9]=[CH:8][C:7]=1[C:11]([OH:13])=O>CN(C)C=O>[CH3:5][C:6]1[O:10][N:9]=[CH:8][C:7]=1[C:11]([Cl:3])=[O:13]

Inputs

Step One
Name
Quantity
118 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
42 g
Type
reactant
Smiles
CC1=C(C=NO1)C(=O)O
Step Two
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was removed in vacuo at 50° C.
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled through a 15 cm Vigreaux column at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil, b.p. 32°-34° C./0.1 mm Hg

Outcomes

Product
Name
Type
Smiles
CC1=C(C=NO1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.